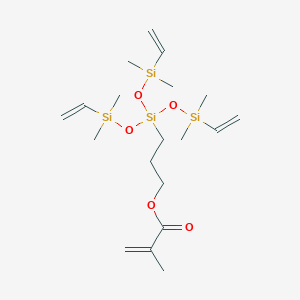

3-(3-((Dimethyl(vinyl)silyl)oxy)-1,1,5,5-tetramethyl-1,5-divinyltrisiloxan-3-yl)propyl methacrylate

描述

3-(3-((Dimethyl(vinyl)silyl)oxy)-1,1,5,5-tetramethyl-1,5-divinyltrisiloxan-3-yl)propyl methacrylate is a useful research compound. Its molecular formula is C19H38O5Si4 and its molecular weight is 458.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Methacryloxypropyltris(vinyldimethylsiloxy)silane, also known as 3-(3-((Dimethyl(vinyl)silyl)oxy)-1,1,5,5-tetramethyl-1,5-divinyltrisiloxan-3-yl)propyl methacrylate, primarily targets polymerization reactions . It is widely used as a monomer and as a coupling agent in these reactions .

Mode of Action

This compound interacts with its targets by copolymerizing with other monomers, such as styrene or acrylates . This interaction results in the production of polymer films with improved mechanical properties and adhesion to various substrates .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization process . The downstream effects of this pathway include the formation of polymer films with enhanced mechanical properties and substrate adhesion .

Pharmacokinetics

It’s important to note that the compound isimmiscible with water , which could impact its distribution and elimination in a biological context.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of polymer films with improved mechanical properties . These films exhibit enhanced adhesion to various substrates, making the compound valuable in materials science and engineering applications .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s immiscibility with water could affect its performance in aqueous environments. Additionally, the compound’s stability under various temperature conditions could also influence its efficacy and stability.

生化分析

Biochemical Properties

3-(3-((Dimethyl(vinyl)silyl)oxy)-1,1,5,5-tetramethyl-1,5-divinyltrisiloxan-3-yl)propyl methacrylate plays a significant role in biochemical reactions, particularly in the formation of hybrid organic-inorganic materials. This compound interacts with various enzymes, proteins, and other biomolecules through its methacrylate and silane groups. The methacrylate group can participate in polymerization reactions, forming covalent bonds with other monomers, while the silane group can form stable siloxane bonds with inorganic substrates. These interactions enhance the mechanical properties and stability of the resulting materials, making them suitable for use in biomedical and industrial applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance cell adhesion and proliferation when used as a coating material for cell culture substrates. Additionally, its ability to form stable bonds with cellular components can lead to changes in cellular morphology and function, potentially impacting processes such as cell migration and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The methacrylate group can undergo polymerization reactions, forming covalent bonds with other monomers and creating a stable polymer network. The silane group can form siloxane bonds with inorganic substrates, enhancing the adhesion and stability of the resulting materials. These interactions can lead to changes in gene expression and enzyme activity, potentially influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known for its stability under various conditions, making it suitable for long-term studies. It can undergo hydrolysis in the presence of water, leading to the formation of silanols and methacrylic acid. These degradation products can affect the long-term stability and performance of the compound in biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cell adhesion and proliferation, making it suitable for use in tissue engineering and regenerative medicine. At high doses, it can exhibit toxic effects, potentially leading to adverse outcomes such as inflammation and tissue damage. These threshold effects highlight the importance of optimizing the dosage for specific applications to minimize toxicity and maximize efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into polymer networks. The methacrylate group can undergo polymerization reactions catalyzed by free radicals or other initiators, while the silane group can participate in hydrolysis and condensation reactions to form siloxane bonds. These metabolic pathways can influence the overall stability and performance of the compound in biochemical applications .

生物活性

3-(3-((Dimethyl(vinyl)silyl)oxy)-1,1,5,5-tetramethyl-1,5-divinyltrisiloxan-3-yl)propyl methacrylate (CAS No. 17096-10-5) is a siloxane-based compound that exhibits significant biological activity due to its unique structural properties. This compound is primarily utilized in polymerization reactions and as a coupling agent in various biochemical applications. Its molecular formula is C19H38O5Si4, with a molecular weight of approximately 458.8 g/mol.

The biological activity of this compound is closely linked to its ability to participate in polymerization processes. The methacrylate group facilitates copolymerization with other monomers, while the silane group enhances adhesion to inorganic substrates. This interaction leads to the formation of hybrid organic-inorganic materials with improved mechanical properties.

Biochemical Pathways

The primary biochemical pathway affected by this compound involves polymerization reactions where it acts as a monomer or coupling agent. The silane groups can form stable siloxane bonds with various biomolecules, enhancing the stability and functionality of the resulting materials.

Cellular Effects

Research indicates that this compound can influence several cellular processes:

- Cell Adhesion and Proliferation : The compound has been shown to enhance cell adhesion and proliferation when used as a coating material for cell culture substrates.

- Morphological Changes : It can induce changes in cellular morphology and function, impacting processes such as cell migration and differentiation.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is immiscible with water, which affects its distribution and metabolism within biological systems. In aqueous environments, it can undergo hydrolysis to form silanols and methacrylic acid, influencing its long-term stability and performance.

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the biological effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, it promotes beneficial effects such as enhanced tissue regeneration and cellular growth.

- High Doses : Conversely, at elevated concentrations, it may exhibit cytotoxic effects leading to inflammation or tissue damage.

Case Studies

Several studies have documented the biological activity of this compound:

- Tissue Engineering Applications : In a study focused on tissue engineering, coatings made from this compound significantly improved cell attachment and proliferation rates compared to standard materials.

- Biocompatibility Assessments : Research assessing biocompatibility indicated that lower concentrations of the compound were well tolerated by various cell types, whereas higher concentrations resulted in increased cell death and inflammatory responses.

Summary of Findings

| Parameter | Observation |

|---|---|

| Molecular Formula | C19H38O5Si4 |

| Molecular Weight | 458.8 g/mol |

| Primary Activity | Polymerization agent |

| Cellular Impact | Enhances adhesion and proliferation |

| Toxicity at High Doses | Inflammation and tissue damage |

| Hydrolysis Products | Silanols and methacrylic acid |

属性

IUPAC Name |

3-tris[[ethenyl(dimethyl)silyl]oxy]silylpropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O5Si4/c1-12-25(6,7)22-28(23-26(8,9)13-2,24-27(10,11)14-3)17-15-16-21-19(20)18(4)5/h12-14H,1-4,15-17H2,5-11H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMLHNVAWXBESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](O[Si](C)(C)C=C)(O[Si](C)(C)C=C)O[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O5Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30581594 | |

| Record name | 3-(1,5-Diethenyl-3-{[ethenyl(dimethyl)silyl]oxy}-1,1,5,5-tetramethyltrisiloxan-3-yl)propyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30581594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17096-10-5 | |

| Record name | 3-(1,5-Diethenyl-3-{[ethenyl(dimethyl)silyl]oxy}-1,1,5,5-tetramethyltrisiloxan-3-yl)propyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30581594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。